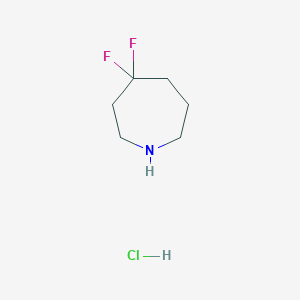

4,4-Difluoroazepane hydrochloride

Description

Significance of Heterocyclic Compounds in Medicinal Chemistry and Drug Discovery Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of medicinal chemistry. Their prevalence in biologically active molecules is remarkable, with a vast number of approved drugs and clinical candidates featuring heterocyclic cores. The significance of these structures lies in their ability to provide a three-dimensional framework that can be readily functionalized, allowing for the precise orientation of substituents to interact with biological targets such as enzymes and receptors.

Overview of Fluorine Incorporation in Bioactive Molecules and Drug Design Strategies

The strategic incorporation of fluorine atoms into drug candidates has become a powerful and widely adopted strategy in modern drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological activity of a molecule.

Introducing fluorine can alter a compound's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its half-life. Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, which can in turn affect a compound's binding affinity to its target and its pharmacokinetic properties. The replacement of hydrogen with fluorine can also lead to conformational changes in a molecule, which can be exploited to enhance its interaction with a biological receptor.

Research Landscape and Emerging Applications of 4,4-Difluoroazepane (B7900315) Hydrochloride as a Key Fluorinated Scaffold

Within the class of fluorinated azepanes, 4,4-Difluoroazepane hydrochloride has emerged as a valuable and versatile building block in synthetic and medicinal chemistry. Its chemical structure, featuring a geminal difluoro group on the azepane ring, offers a unique combination of properties that are attractive for the development of novel therapeutic agents.

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the creation of fluorinated analogs of known bioactive compounds. nih.gov The presence of the difluoro moiety can enhance the metabolic stability and modulate the lipophilicity and basicity of the final compounds, potentially leading to improved pharmacological profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1160721-05-0 | bldpharm.comaablocks.com |

| Molecular Formula | C6H12ClF2N | aablocks.com |

| Molecular Weight | 171.62 g/mol | bldpharm.com |

| Appearance | White to off-white solid | |

| SMILES | C1CC(CCNC1)(F)F.Cl |

Furthermore, research has indicated the potential of compounds derived from this compound in the development of histamine-3 receptor antagonists, which are of interest for treating neurological disorders. The versatility of this building block allows for its incorporation into a variety of molecular frameworks, enabling the exploration of new chemical space in the quest for novel therapeutics.

Table 2: Examples of Compounds Synthesized Using this compound

| Resulting Compound Class | Therapeutic Target/Application | Reference |

| (Z)-N-{4'-[(4,4-difluoro-5-carbamoylmethylidene-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl}carboxamide derivatives | Arginine Vasopressin V1A Receptor Antagonists | nih.gov |

| (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetamide derivatives | Arginine Vasopressin V2 Receptor Agonists | nih.gov |

| Histamine-3 Receptor Antagonists | Neurological Disorders |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4-difluoroazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)2-1-4-9-5-3-6;/h9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIMNLBMYHJDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160721-05-0 | |

| Record name | 4,4-difluoroazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,4 Difluoroazepane Hydrochloride

Established Reaction Pathways and Precursor Utilization in 4,4-Difluoroazepane (B7900315) Hydrochloride Synthesis

The synthesis of 4,4-difluoroazepane hydrochloride typically originates from a corresponding carbonyl precursor, specifically a protected azepan-4-one. A common and established route involves the geminal difluorination of this ketone.

A key precursor in many synthetic routes is N-Boc-4-oxopiperidine , which can be converted to the corresponding azepanone through ring expansion. However, direct synthesis often starts with a suitable azepane derivative. For instance, a protected azepan-4-one, such as N-Boc-azepan-4-one , serves as a direct precursor for the crucial fluorination step.

The fluorination is frequently achieved using a deoxofluorinating agent. One of the most common reagents for this transformation is diethylaminosulfur trifluoride (DAST) . The reaction involves the conversion of the carbonyl group to a gem-difluoro group. While effective, DAST is known for its thermal instability and the potential for side reactions, which has prompted the search for alternative fluorinating agents. google.com

Another established method utilizes sulfur tetrafluoride (SF4) , often in the presence of hydrogen fluoride (B91410) (HF). google.com This method can also effectively introduce the gem-difluoro moiety. However, the high toxicity and corrosive nature of SF4/HF require specialized equipment and handling procedures, making it less desirable for large-scale production. google.com

Following the successful difluorination of the protected azepanone, the final step involves the removal of the protecting group, typically a tert-butyloxycarbonyl (Boc) group. This is usually accomplished under acidic conditions, for example, by treatment with hydrogen chloride (HCl) in a suitable solvent like dioxane or methanol. This deprotection step directly yields the desired this compound salt.

A summary of a typical synthetic pathway is presented below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | N-Boc-azepan-4-one | DAST or SF4/HF | N-Boc-4,4-difluoroazepane |

| 2 | N-Boc-4,4-difluoroazepane | HCl | This compound |

Development of Novel Fluorination Strategies for Azepane Ring Systems in Organic Synthesis

The challenges associated with traditional fluorinating agents have spurred the development of novel and safer alternatives for the synthesis of fluorinated azepanes. Electrophilic fluorinating agents have gained prominence due to their milder reaction conditions and improved safety profiles.

One such class of reagents is the N-fluoro-type agents. Selectfluor® (F-TEDA-BF4) is a widely used electrophilic fluorinating agent. While often employed for the fluorination of electron-rich substrates, its application in the difluorination of ketones requires specific activation methods.

More recently, reagents like trifluoro-sulfenyl morpholine (B109124) have been investigated as effective fluorinating agents for the synthesis of gem-difluoro compounds from ketones. google.com This reagent has shown high yields in the fluorination of N-Boc piperidone, a related six-membered ring system, suggesting its potential applicability to the azepane ring system. google.com The reaction using trifluoro-sulfenyl morpholine can often be carried out under milder conditions and may offer a better safety profile compared to DAST or SF4. google.com

Another innovative approach involves ring-opening fluorination of bicyclic azaarenes. chemrxiv.org While not a direct synthesis of 4,4-difluoroazepane, this methodology provides a novel pathway to fluorinated nitrogen heterocycles by constructing tertiary carbon-fluorine bonds through the cleavage of a C-N or C-C bond in a strained ring system. chemrxiv.org This strategy highlights the ongoing efforts to develop unconventional methods for incorporating fluorine into complex molecular scaffolds.

Furthermore, nickel-catalyzed fluoroalkylative cyclization of functionalized anilines has been reported for the synthesis of benzo[b]azepines with a fluorinated side chain. thieme.de Although this method produces a different azepane derivative, the underlying principle of using transition metal catalysis for fluorination and cyclization represents a significant advancement in the field and could potentially be adapted for the synthesis of 4,4-difluoroazepane.

Methodological Advancements in Stereoselective Synthesis of Fluorinated Azepanes

The introduction of fluorine can significantly influence the conformation of cyclic molecules like azepanes. researchgate.netbeilstein-journals.org Therefore, controlling the stereochemistry of fluorine incorporation is crucial for designing molecules with specific biological activities. While 4,4-difluoroazepane is achiral, the principles of stereoselective fluorination are highly relevant for the synthesis of other fluorinated azepane derivatives.

Recent advancements in asymmetric catalysis have enabled the stereoselective synthesis of fluorinated N-heterocycles. researchgate.net Organocatalysis, for instance, has been successfully employed for the asymmetric α-fluorination of aldehydes, which can then be converted to chiral β-fluoroamines. researchgate.net

For cyclic systems, controlling the conformation through stereoselective fluorination is a key strategy. researchgate.netbeilstein-journals.org The strategic placement of fluorine atoms can rigidify the azepane ring, which can be advantageous for optimizing interactions with biological targets. researchgate.net The conformational effects arise from electrostatic interactions, such as the gauche effect between the fluorine atom and the ring nitrogen, and hyperconjugation. researchgate.netbeilstein-journals.org

While direct stereoselective methods for the synthesis of chiral 4-fluoroazepanes are still emerging, the development of biocatalytic strategies for the synthesis of other fluorinated cyclic compounds is a promising area. nih.gov Engineered enzymes, such as myoglobin-based catalysts, have been used for the stereoselective cyclopropanation of alkenes to produce fluorinated cyclopropanes with high diastereoselectivity and enantioselectivity. nih.gov Such biocatalytic approaches could potentially be adapted for the asymmetric fluorination of azepane precursors.

Transition metal-catalyzed asymmetric reactions also offer a powerful tool for the synthesis of chiral fluorinated molecules. mdpi.com For example, iridium-catalyzed asymmetric allylic alkylation has been used to synthesize compounds with multiple contiguous stereogenic centers, including a fluorine atom. mdpi.com These advanced catalytic systems provide a platform for the development of stereoselective routes to a wide range of fluorinated azepanes.

Investigative Research into the Biological Activities and Pharmacological Relevance of 4,4 Difluoroazepane Hydrochloride and Its Analogues

Pharmacological Significance and Role as a Research Compound in Drug Discovery

4,4-Difluoroazepane (B7900315) hydrochloride serves as a crucial building block in the synthesis of more complex and biologically active molecules. Its unique seven-membered ring structure provides a degree of conformational flexibility that can be advantageous for optimizing binding interactions with therapeutic targets. This structural feature, combined with the presence of gem-difluoro substitution, makes it a valuable scaffold in drug discovery programs. The incorporation of fluorine atoms often leads to improved pharmacokinetic profiles, a critical aspect in the development of effective pharmaceuticals.

The utility of 4,4-Difluoroazepane hydrochloride extends across various research domains. Its amenability to chemical modification allows for the creation of a diverse library of derivatives, enabling the exploration of structure-activity relationships and the fine-tuning of pharmacological properties. This versatility has positioned it as a key intermediate in the synthesis of novel compounds with potential applications in both medicine and agrochemicals.

Applications in the Development of Targeted Therapeutic Agents

The structural attributes of this compound and its analogues have made them attractive candidates for investigation in several areas of therapeutic development.

Research on this compound in Anti-cancer Agent Development

While direct studies on this compound as an anti-cancer agent are not extensively documented in the provided search results, the broader class of fluorinated heterocyclic compounds is of significant interest in oncology research. For instance, other fluorinated compounds and those containing thiadiazole rings have demonstrated anti-cancer properties. nih.gov The principle of using fluorinated building blocks to enhance the efficacy of anti-cancer drugs is a well-established strategy. For example, the drug Zotatifin, a helicase inhibitor currently in clinical trials for breast cancer, highlights the potential of targeting specific cellular machinery in cancer treatment. ucsf.edu Similarly, the repurposing of drugs like Epalrestat, which targets the enzyme AKR1B10, has shown promise in overcoming chemotherapy resistance in non-small cell lung cancer. missouri.edu These examples underscore the ongoing effort to identify and develop novel compounds, a process where versatile building blocks like this compound could play a role in the synthesis of new therapeutic candidates.

Studies on this compound in Antiviral Research, with Focus on SARS-CoV-2 Related Applications

The COVID-19 pandemic spurred intensive research into antiviral therapies, with a significant focus on identifying new or repurposed drugs to combat SARS-CoV-2. nih.govfrontiersin.org In this context, this compound has been noted for its critical role in the synthesis of fluorinated compounds targeting the SARS-CoV-2 envelope protein. The development of orally bioavailable, broad-spectrum antivirals is a major goal, and ribonucleoside analogues like 4′-Fluorouridine have shown potent inhibitory activity against SARS-CoV-2 and other RNA viruses. nih.gov The mechanism of action for many antiviral candidates involves the inhibition of viral enzymes, such as the main protease (Mpro). nih.gov The quest for effective SARS-CoV-2 treatments has led to the investigation of a wide range of compounds, and the synthesis of novel inhibitors remains a key strategy. news-medical.netpasteur.fr

Exploration of this compound in Neurological Disorder Research through Related Scaffolds

The chemical scaffold of this compound has relevance in the field of neurological disorders. Research has indicated its potential in the development of histamine-3 (H3) receptor antagonists, which are being investigated for conditions like Alzheimer's disease, ADHD, and schizophrenia. The rationale is that the unique structure of the azepane ring can influence the binding affinity and selectivity of compounds for neurological targets. Furthermore, related aminopyridine structures, such as 4-aminopyridine (B3432731) (4-AP) and 3,4-diaminopyridine (B372788) (3,4-DAP), have shown efficacy in treating certain neurological symptoms, including those associated with multiple sclerosis and episodic ataxia type 2. nih.gov The development of metabolically stable γ-secretase inhibitors, such as ELND006 and ELND007, for Alzheimer's disease also highlights the use of complex heterocyclic structures in neuroscience drug discovery. nih.gov

Mechanistic Investigations of Biological Interactions and Target Engagement

Understanding how a compound interacts with its biological targets at a molecular level is fundamental to drug development.

Enzyme Modulation and Inhibitory Mechanism Studies

The ability of small molecules to modulate enzyme activity is a cornerstone of pharmacology. This compound's relevance in this area is primarily as a precursor for more complex molecules designed to inhibit specific enzymes. For instance, it has been noted in the context of developing enzyme inhibitors for neurological disorders. The study of enzyme inhibition mechanisms is crucial for designing potent and selective drugs. For example, the competitive inhibition of 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) by 4-phospho-d-erythronohydroxamic acid (4PEH) provides a clear example of how structural understanding can guide the development of novel antibacterial agents. nih.gov Similarly, understanding how drugs like chloroquine (B1663885) can selectively inhibit cytochrome P450 enzymes such as CYP2D6 is vital for predicting and avoiding drug-drug interactions. nih.gov The design of covalent allosteric inhibitors, such as those targeting WRN helicase for cancer therapy, represents another sophisticated approach to enzyme modulation. drugdiscoverychemistry.com

Receptor Binding and Downstream Signaling Pathway Analysis

The pharmacological interest in this compound primarily stems from its utility as a structural motif in the design of potent and selective ligands for various biological targets. The introduction of the gem-difluoro group on the azepane ring can significantly influence the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, which in turn affects receptor binding and downstream signaling.

Research has shown that derivatives of this compound are key components in the development of inhibitors for several important enzyme and receptor systems. These include the urokinase plasminogen activator (uPA), the E3 ubiquitin ligase Cbl-b, and the voltage-gated sodium channel Nav1.8.

The uPA system is a critical pathway in cancer progression, particularly in invasion and metastasis. nih.gov Inhibition of uPA by derivatives incorporating the 4,4-difluoroazepane moiety is a therapeutic strategy aimed at disrupting the proteolytic cascade that leads to the degradation of the extracellular matrix, a key step in tumor cell migration.

In the realm of immunology, this compound has been utilized in the synthesis of inhibitors of Cbl-b. nih.gov Cbl-b is a negative regulator of immune cell activation, and its inhibition can enhance the function of T-cells and Natural Killer (NK) cells, leading to a more robust anti-tumor immune response. nih.gov The downstream signaling pathways affected by Cbl-b inhibition include the T-cell receptor (TCR) signaling cascade, resulting in increased cytokine production, such as IL-2, and enhanced effector functions. nih.gov

Furthermore, the 4,4-difluoroazepane scaffold has been incorporated into selective inhibitors of the Nav1.8 sodium channel. nih.gov This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. nih.govpatsnap.com By selectively blocking Nav1.8, these compounds can reduce pain perception without the side effects associated with non-selective sodium channel blockers or opioid analgesics. patsnap.comyoutube.com The downstream effect of Nav1.8 inhibition is the dampening of ectopic firing in nociceptive neurons, thereby alleviating pain.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Bioactive Systems

The 4,4-difluoroazepane moiety serves as a valuable building block in medicinal chemistry, and structure-activity relationship (SAR) studies of its derivatives have provided crucial insights for the optimization of lead compounds. The gem-difluorinated seven-membered ring imparts specific conformational constraints and electronic properties that can be exploited to enhance biological activity and selectivity.

One of the key findings from SAR studies is that the incorporation of the 4,4-difluoroazepane ring can lead to a significant increase in the potency of inhibitors for various targets. For example, in the development of Nav1.8 inhibitors, the 4,4-difluoroazepane group is part of a nicotinamide (B372718) scaffold that has been systematically modified to explore the SAR. nih.gov

The general SAR for these derivatives can be summarized as follows:

The 4,4-Difluoroazepane Ring: This group is often crucial for establishing key interactions within the binding site of the target protein. The fluorine atoms can increase lipophilicity, aiding in crossing cellular membranes, and can also form hydrogen bonds or other non-covalent interactions that contribute to binding affinity.

Substitutions on the Core Scaffold: Modifications at other positions of the parent molecule, to which the 4,4-difluoroazepane is attached, have been shown to have a profound impact on activity. For instance, in the case of Nav1.8 inhibitors, the introduction of bicyclic aromatic fragments to the nicotinamide core led to compounds with potent inhibitory activity. nih.gov

Stereochemistry: The stereochemistry of the molecule, including the conformation imposed by the azepane ring, can be a critical determinant of biological activity.

The following data table provides an example of a specific derivative of this compound and its biological activity, illustrating the outcome of SAR studies.

| Compound ID | Structure | Target | IC50 (nM) |

| Compound 2c | 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methylnicotinamide | Human Nav1.8 | 50.18 ± 0.04 |

Data sourced from a study on selective Nav1.8 inhibitors. nih.gov The table demonstrates the high potency that can be achieved by incorporating the 4,4-difluoroazepane moiety into a larger molecular scaffold.

In the context of uPA inhibitors, SAR studies on amiloride (B1667095) analogs have shown that the addition of bulky substituents can enhance potency. While specific data for a 4,4-difluoroazepane-containing amiloride analog is not provided in the search results, the principle of modifying the core structure to improve activity is well-established. nih.gov Similarly, for Cbl-b inhibitors, the discovery of potent compounds has been driven by a combination of structure-based design and systematic modifications of the chemical scaffold. nih.gov

These examples underscore the importance of the 4,4-difluoroazepane group as a key structural element in the design of novel therapeutic agents and highlight the power of SAR studies in the iterative process of drug discovery.

Computational Chemistry Approaches in the Study of 4,4 Difluoroazepane Hydrochloride

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein target. For derivatives of 4,4-Difluoroazepane (B7900315) hydrochloride, these simulations are crucial for understanding how they might function as inhibitors. A primary application for this compound is as a synthetic precursor for fluorinated Hexamethylene amiloride (B1667095) (HMA) analogues, which are known to target the envelope (E) protein of SARS-CoV-2. The E protein forms an ion channel that is essential for viral replication, making it an attractive drug target. youtube.com

Docking simulations would involve placing the 4,4-Difluoroazepane-derived ligand into the binding site of the SARS-CoV-2 E protein. The binding site is located within the transmembrane pore of the protein. youtube.com The simulation algorithm then samples numerous possible conformations and orientations of the ligand within this pocket, calculating a score for each pose to estimate its binding affinity.

Key interactions predicted by such simulations often involve:

Hydrophobic Interactions: The hydrophobic core of the ligand can interact favorably with nonpolar residues lining the channel, such as phenylalanine. youtube.com

Hydrogen Bonding: The amine group of the azepane ring or other functional groups on the ligand can form critical hydrogen bonds with polar residues, like threonine, within the protein's pore. youtube.com

The results of these simulations guide medicinal chemists in designing derivatives with improved binding affinity and selectivity. For instance, by analyzing the docked pose, a chemist might decide to add a functional group to the ligand that can form an additional hydrogen bond with a specific residue in the target protein, thereby increasing its potency. The conformational flexibility of the seven-membered azepane ring is a key factor, as it allows the molecule to adopt the optimal geometry to fit within the binding pocket.

Table 1: Hypothetical Docking Simulation Results for a 4,4-Difluoroazepane Derivative This table presents plausible data that would be generated from a typical molecular docking study.

| Parameter | Description | Hypothetical Value/Finding |

|---|---|---|

| Target Protein | The biological macromolecule being targeted. | SARS-CoV-2 Envelope (E) Protein (PDB ID: 5X29) |

| Binding Site | The specific region on the target where the ligand binds. | Transmembrane ion channel pore |

| Docking Score (kcal/mol) | An estimation of the binding free energy. More negative values indicate stronger binding. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the binding site that form significant interactions with the ligand. | PHE26, THR30, LEU37 |

| Predicted Interactions | The types of non-covalent bonds formed between the ligand and the target. | Hydrogen bond with THR30; Hydrophobic interactions with PHE26 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. nih.govfrontiersin.org For 4,4-Difluoroazepane hydrochloride, these calculations provide deep insights into its structure, stability, and reactivity, which are governed by the distribution of electrons within the molecule.

A typical DFT study on this compound would involve:

Geometry Optimization: Finding the lowest energy, most stable three-dimensional arrangement of the atoms. This would reveal how the gem-difluoro substitution affects the bond lengths and angles of the azepane ring compared to its non-fluorinated counterpart.

Vibrational Frequency Analysis: Calculating the vibrational modes of the molecule. This not only confirms that the optimized geometry is a true energy minimum but can also be used to predict its infrared (IR) spectrum.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across the molecule. It would visually show electron-rich regions (negative potential, e.g., around the fluorine and nitrogen atoms) and electron-poor regions (positive potential, e.g., around the amine proton), which are the likely sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about bonding and orbital interactions within the molecule, such as hyperconjugation, which can help explain conformational preferences and stability. researchgate.net

Table 2: Representative Data from a Hypothetical DFT Calculation (B3LYP/6-31G)* This table illustrates the type of electronic property data obtained from quantum chemical calculations.

| Property | Description | Plausible Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, an indicator of chemical stability. | 8.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.1 Debye |

| Natural Charge on Nitrogen | The calculated charge on the nitrogen atom, indicating its nucleophilicity. | -0.45 e |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on this compound

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. mdpi.com This approach is particularly valuable for a flexible molecule like this compound to understand its dynamic behavior in different environments.

Conformational Analysis: The seven-membered azepane ring can adopt several conformations, such as chair, boat, and twist-boat forms. acs.org MD simulations can explore the transitions between these states and identify the most populated (i.e., most stable) conformers. By simulating the molecule over nanoseconds or longer, a trajectory of atomic positions is generated. Analysis of this trajectory can reveal the potential energy landscape, showing the energy barriers between different conformations and their relative stabilities. The gem-difluoro group is expected to have a significant impact on these preferences due to steric and electrostatic interactions. researchgate.net

Solvent Effects: MD simulations are also ideal for studying how a solute interacts with solvent molecules. nih.govnih.gov For this compound, an explicit solvent model (e.g., a box of water molecules) would be used to surround the compound. The simulation would show how water molecules arrange themselves to solvate the charged ammonium (B1175870) group and the polar C-F bonds. This provides critical information about the molecule's solubility and how the solvent might mediate its conformational preferences and interactions with a target protein. nih.gov Analysis can include calculating the radial distribution function to see how solvent density varies around specific atoms and the number of hydrogen bonds formed over time.

Table 3: Key Analyses from a Molecular Dynamics Simulation Study This table outlines typical analyses performed on MD simulation trajectories to understand molecular behavior.

| Analysis Type | Information Gained | Relevance to 4,4-Difluoroazepane HCl |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time, indicating structural stability. | Assesses if the azepane ring maintains a stable conformation or undergoes significant changes. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms, highlighting flexible regions. | Identifies the most mobile parts of the azepane ring. |

| Conformational Clustering | Groups similar structures from the trajectory to identify dominant conformations. | Determines the preference for chair, boat, or twist-boat ring puckering. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to the solvent. | Provides insights into hydrophobicity and solubility. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds with solvent molecules. | Quantifies the interaction with the solvent and the stability of the hydration shell. |

Cheminformatics and Virtual Screening Methodologies for this compound Lead Optimization

Lead optimization is the iterative process of modifying a promising compound (a "hit" or "lead") to improve its properties, such as potency, selectivity, and pharmacokinetics. acs.org Cheminformatics and virtual screening are central to this process, allowing for the rapid computational evaluation of large libraries of virtual compounds. nih.govnih.gov

Starting with this compound as a core scaffold, a virtual library of derivatives can be generated by adding various substituents at different positions on the azepane ring. The lead optimization workflow would proceed as follows:

Library Enumeration: A virtual library of thousands of derivatives is created in silico.

Property Calculation: For each molecule in the library, cheminformatics tools are used to calculate key physicochemical properties relevant to drug-likeness (e.g., molecular weight, logP, polar surface area) and to filter out compounds with undesirable features (e.g., predicted toxicity or poor metabolic stability). frontiersin.org

Virtual Screening: The filtered library is then subjected to high-throughput virtual screening, typically using the molecular docking methods described in section 4.1. The compounds are docked into the target protein's active site, and their predicted binding affinities are used to rank them.

Hit Selection and Analysis: The top-ranked compounds are selected for further analysis. Their binding modes are visually inspected to ensure they make sensible interactions with the target. This process identifies a small, prioritized set of new derivatives that are most likely to be potent and have good drug-like properties. These selected compounds are then prioritized for chemical synthesis and experimental testing.

This computational approach dramatically accelerates the lead optimization cycle by focusing laboratory efforts on the most promising candidates. researchgate.net

Table 4: Example of a Virtual Screening Workflow for Lead Optimization This table outlines the steps and criteria used in a typical cheminformatics-driven lead optimization campaign.

| Step | Method | Criteria for Advancement |

|---|---|---|

| 1. Library Generation | Combinatorial enumeration around the 4,4-Difluoroazepane scaffold. | Generation of 10,000+ virtual derivatives. |

| 2. Physicochemical Filtering | Calculation of properties (e.g., Lipinski's Rule of Five). | MW < 500, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10. |

| 3. High-Throughput Docking | Flexible ligand docking against the target protein. | Predicted binding affinity < -7.0 kcal/mol. |

| 4. ADMET Prediction | In silico models for Absorption, Distribution, Metabolism, Excretion, and Toxicity. | High predicted permeability, low predicted toxicity, low CYP450 inhibition. |

| 5. Final Selection | Visual inspection of binding modes and consensus scoring. | Top 20 candidates selected for synthesis. |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4,4 Difluoroazepane Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4,4-Difluoroazepane (B7900315) hydrochloride. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

The ¹H NMR spectrum of 4,4-Difluoroazepane hydrochloride is expected to exhibit distinct signals for the protons on the azepane ring. The presence of two fluorine atoms at the C4 position significantly influences the chemical shifts and coupling patterns of the adjacent protons at the C3 and C5 positions. These protons are expected to show complex splitting patterns due to both geminal and vicinal proton-proton couplings, as well as heteronuclear coupling to the fluorine atoms (²J-H,F and ³J-H,F). The protons at the C2 and C7 positions, adjacent to the nitrogen atom, will appear as multiplets, and their chemical shift will be influenced by the protonation state of the amine.

In the ¹³C NMR spectrum, the carbon atoms of the azepane ring will each produce a unique resonance. The carbon atom at the C4 position, directly bonded to the two fluorine atoms, will appear as a triplet due to one-bond carbon-fluorine coupling (¹J-C,F). The chemical shift of this carbon will be significantly downfield due to the high electronegativity of the fluorine atoms. The carbons adjacent to the C4 position (C3 and C5) will also show coupling to the fluorine atoms (²J-C,F), typically appearing as triplets. The remaining carbon atoms (C2, C6, and C7) will have chemical shifts characteristic of a saturated heterocyclic amine.

A summary of anticipated NMR data is presented in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Couplings |

| C2/C7 | 3.20 - 3.40 (m) | 45 - 50 | |

| C3/C5 | 2.10 - 2.30 (m) | 35 - 40 (t) | ²J-H,F, ³J-H,F, ²J-C,F |

| C4 | - | 115 - 125 (t) | ¹J-C,F |

| C6 | 1.80 - 2.00 (m) | 25 - 30 |

Note: The chemical shifts and coupling constants are approximate and can vary based on the solvent and other experimental conditions. 'm' denotes a multiplet and 't' denotes a triplet.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain further structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule with high accuracy.

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as its protonated molecular ion, [M+H]⁺. Given the molecular formula C₆H₁₁F₂N for the free base, the expected monoisotopic mass of the protonated molecule is approximately 136.0934 m/z. The presence of the hydrochloride salt is confirmed by the isotopic pattern of chlorine in certain fragments if fragmentation occurs before the loss of HCl.

The fragmentation of the protonated molecular ion under collision-induced dissociation (CID) would likely proceed through several pathways characteristic of cyclic amines. A primary fragmentation route would involve the loss of small neutral molecules such as HF. Another common pathway for amines is the cleavage of C-C bonds alpha to the nitrogen atom, leading to the opening of the azepane ring. The subsequent fragmentation of the ring would produce a series of smaller charged fragments.

A plausible fragmentation pattern is outlined in Table 2.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Proposed) | Proposed Fragment | Formula |

| 136.0934 | [M+H]⁺ | [C₆H₁₂F₂N]⁺ |

| 116.0878 | [M+H - HF]⁺ | [C₆H₁₁FN]⁺ |

| 96.0822 | [M+H - 2HF]⁺ | [C₆H₁₀N]⁺ |

| Varies | Ring-opened fragments | Varies |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity of this compound and for its quantitative analysis. These methods are capable of separating the main compound from any impurities, such as starting materials, by-products from the synthesis, or degradation products.

A typical method for purity analysis involves reversed-phase chromatography. A C18 column is commonly used as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. Detection is typically carried out using a UV detector.

UPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. google.com These benefits are particularly valuable in high-throughput screening and quality control environments.

A representative set of HPLC/UPLC conditions for the analysis of this compound is provided in Table 3.

Table 3: Representative HPLC/UPLC Method Parameters for Purity Analysis

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B in 15 min | 5% to 95% B in 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | Ambient | 40 °C |

| Detector | UV at 210 nm | UV at 210 nm |

| Injection Vol. | 10 µL | 2 µL |

Advanced Chromatographic Techniques for Separation and Isolation of Isomers and Impurities of this compound

Beyond standard purity analysis, advanced chromatographic techniques may be necessary for the separation and isolation of specific isomers or challenging impurities that may be present in samples of this compound.

Given that the azepane ring is not planar and can exist in various conformations, and that substitution can create stereocenters, the possibility of diastereomers or enantiomers exists in derivatives of this compound. While 4,4-Difluoroazepane itself is achiral, its derivatives can be chiral. For the separation of such stereoisomers, chiral chromatography is the method of choice. This can be performed using either a chiral stationary phase (CSP) or a chiral mobile phase additive. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. chiralpedia.com

For the analysis of volatile or semi-volatile impurities that may not be amenable to LC analysis, Gas Chromatography (GC) can be a powerful tool. Amines can be challenging to analyze by GC due to their basicity and potential for peak tailing on standard columns. However, the use of base-deactivated columns or derivatization of the amine to a less polar functional group can overcome these issues. labrulez.comresearchgate.net GC coupled with a mass spectrometer (GC-MS) is particularly effective for the identification of unknown volatile impurities.

Preparative chromatography, which utilizes larger columns and higher flow rates, can be employed to isolate specific impurities or the pure compound from a mixture for further structural characterization or for use as a reference standard.

Emerging Research Frontiers and Future Directions for 4,4 Difluoroazepane Hydrochloride

Development of Novel Derivatization Strategies for Enhanced Bioactivity and Selectivity

The azepane ring is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs. nih.gov The strategic derivatization of the 4,4-difluoroazepane (B7900315) hydrochloride core is a key area of research aimed at enhancing its biological activity and selectivity for specific therapeutic targets. The presence of the difluoro group can influence the conformation of the azepane ring and the pKa of the nitrogen atom, which in turn can impact binding affinity to target proteins.

Future derivatization strategies will likely focus on several key aspects:

N-Substitution: The secondary amine in the azepane ring provides a straightforward handle for introducing a wide variety of substituents. This can be exploited to modulate the molecule's properties, such as lipophilicity, polarity, and steric bulk, to optimize interactions with a target's binding pocket.

Carbonyl and Sulfonamide Linkers: Introducing linkers, such as amides or sulfonamides, at the nitrogen position can allow for the attachment of larger, more complex chemical moieties. Research into related scaffolds has shown that sulfonamide linkers can be critical for activity. nih.gov

Ring Position Modification: While modification of the core 4,4-difluoroazepane ring is more synthetically challenging, exploring substitutions at other positions on the carbon backbone could lead to novel structure-activity relationships (SAR). nih.gov The goal is to create derivatives with improved potency and a reduced off-target effects. nih.govrsc.org

The systematic exploration of these derivatization pathways, guided by SAR studies, will be crucial for unlocking the full therapeutic potential of the 4,4-difluoroazepane scaffold. nih.govacs.org For instance, in the development of related benzazepine derivatives, modifications to attached side chains led to significant improvements in receptor binding affinity and selectivity. nih.gov

Table 1: Potential Derivatization Strategies for 4,4-Difluoroazepane Hydrochloride

| Strategy | Objective | Example Modification | Potential Impact |

|---|---|---|---|

| N-Substitution | Modulate physicochemical properties | Addition of aryl or alkyl groups | Altered lipophilicity, solubility, and target affinity |

| Linker Insertion | Introduce diverse functional groups | Acylation to form amides or sulfonamides | Access to new binding interactions and improved potency nih.gov |

| Scaffold Modification | Explore novel chemical space | Substitution at other ring carbons | Fine-tuning of ring conformation and SAR nih.gov |

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Optimization

The traditional drug discovery pipeline is a long and costly process with a high rate of failure. nih.govstanford.edu The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling more rapid and efficient identification and optimization of drug candidates. nih.govnih.gov For a scaffold like this compound, AI/ML can be applied across the discovery workflow.

Future applications include:

Target Identification and Validation: Machine learning algorithms can analyze vast biological datasets to identify and validate novel therapeutic targets for which fluorinated azepane derivatives might be well-suited. nih.gov

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties. nih.gov These models can explore a vast chemical space to propose structures with predicted high activity and selectivity against a specific biological target. taylorfrancis.com

Property Prediction: AI tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives, allowing researchers to prioritize the synthesis of compounds with the most promising drug-like profiles. springerprofessional.de

Scaffold Optimization: Computational models can simulate how different derivatives of the fluorinated azepane scaffold will interact with a target protein. tue.nlresearchgate.net This structure-based drug design, enhanced by AI, can guide the optimization of lead compounds for improved efficacy. nih.gov

Table 2: AI/ML Applications in this compound R&D

| AI/ML Application | Description | Expected Outcome |

|---|---|---|

| Generative Models | Design of novel molecules based on the core scaffold. nih.gov | Identification of candidates with potentially superior activity and safety profiles. |

| Predictive Analytics | Forecasting of ADMET properties for virtual compounds. springerprofessional.de | Reduction in late-stage failures by prioritizing synthesis of viable candidates. |

| Computational Screening | Virtual screening of large compound libraries against a target. | Rapid identification of initial hit compounds for further development. |

| Structure-Based Design | Modeling of ligand-protein interactions to guide optimization. nih.gov | Design of derivatives with enhanced binding affinity and selectivity. |

Exploration of New Therapeutic Modalities and Biological Targets for Fluorinated Azepane Scaffolds

The azepane scaffold is a versatile structural motif present in drugs targeting a wide array of biological systems. nih.govnih.gov The introduction of geminal difluoro groups on the azepane ring can significantly alter its properties, making the 4,4-difluoroazepane scaffold a candidate for exploring new therapeutic modalities and targets that may have been inaccessible to non-fluorinated analogs.

Potential areas for exploration include:

Central Nervous System (CNS) Disorders: The fluorine atoms can increase the lipophilicity and metabolic stability of the molecule, potentially enhancing its ability to cross the blood-brain barrier. This makes fluorinated azepanes attractive candidates for developing drugs targeting CNS receptors, such as dopamine (B1211576) or serotonin (B10506) receptors, for conditions like schizophrenia, depression, or Parkinson's disease. nih.gov

Oncology: Many anti-cancer drugs are designed to inhibit specific proteins involved in cell proliferation and survival. rsc.orgnih.gov The 4,4-difluoroazepane scaffold could be used to develop inhibitors of targets like bromodomain-containing protein 4 (BRD4) or various kinases, which are implicated in different cancers. nih.gov

Infectious Diseases: The structural features of azepanes have been exploited in the development of antimicrobial agents. nih.gov The unique properties of the difluorinated scaffold could be leveraged to design novel antiviral or antibacterial compounds.

Metabolic Diseases: Azepane derivatives have been investigated for their role in managing metabolic diseases. nih.gov New derivatives of 4,4-difluoroazepane could be explored as modulators of targets like vasopressin receptors, which are involved in regulating water and sodium balance. nih.govnih.gov

The exploration of these and other emerging therapeutic areas will broaden the potential applications of the this compound scaffold. pharmtech.comrsu.lv

Development of Radiopharmaceuticals Utilizing Fluorine Isotopes for Diagnostic and Therapeutic Applications

The presence of fluorine atoms in the this compound structure makes it an ideal candidate for the development of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. nih.govfrontiersin.org PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. frontiersin.orgnih.gov

Key future directions in this area include:

¹⁸F-Radiolabeling: The fluorine-18 (B77423) (¹⁸F) isotope is the most widely used radionuclide for PET imaging due to its favorable physical properties, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images. nih.govfrontiersin.org The 4,4-difluoroazepane scaffold could be radiolabeled with ¹⁸F through isotopic exchange or by incorporating the ¹⁸F atom during the final steps of synthesis. frontiersin.orgyoutube.com

PET Tracer Development: An ¹⁸F-labeled derivative of 4,4-difluoroazepane could be developed as a PET tracer to study the distribution and density of specific targets in the body, such as receptors in the brain or tumors. nih.govmdpi.com This would be invaluable for disease diagnosis, patient stratification, and monitoring response to therapy.

Theranostics: The concept of theranostics involves using a single molecular platform for both diagnosis and therapy. mdpi.com A derivative of 4,4-difluoroazepane could be labeled with a diagnostic isotope like ¹⁸F to confirm target engagement and then with a therapeutic radioisotope to deliver a cytotoxic radiation dose directly to diseased cells. This approach is gaining significant traction, especially in oncology. numberanalytics.com

The development of radiolabeled versions of this compound could provide powerful new tools for both clinical diagnostics and targeted radionuclide therapy. researchgate.netnih.gov

Q & A

Q. What are the established synthetic routes for 4,4-difluoroazepane hydrochloride, and what reaction conditions optimize yield?

The synthesis typically involves fluorination of azepane derivatives. A common method uses 3,5-dichloro-2-iodopyrazine with cesium fluoride in dimethyl sulfoxide (DMSO) at 50°C, followed by HCl addition to isolate the hydrochloride salt . Key parameters include:

- Temperature : Maintained at 50°C to balance reaction kinetics and stability.

- Solvent : Polar aprotic solvents like DMSO enhance fluorination efficiency.

- Purification : Acidic workup (HCl) ensures salt formation and crystallinity. Industrial protocols may vary but prioritize safety due to fluorinating agents' reactivity .

Q. How does the fluorine substitution at the 4th position influence the compound’s physicochemical properties?

Fluorination increases electronegativity and lipophilicity, enhancing membrane permeability. Key properties:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂ClF₂N | |

| Solubility | High in water and polar solvents | |

| Melting Point | Not explicitly reported; crystalline solid | |

| Fluorine atoms also stabilize the azepane ring against metabolic degradation, improving pharmacokinetic profiles . |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound is classified as harmful if swallowed (H302) and a skin irritant (H315). Mandatory precautions include:

- Use of PPE (gloves, lab coats, goggles).

- Conducting reactions in fume hoods to avoid inhalation.

- Neutralization of waste with bicarbonate before disposal .

Advanced Research Questions

Q. What methodologies validate the compound’s role as a histamine-3 (H3) receptor antagonist in neurological disorder research?

Studies employ radioligand binding assays to measure affinity (Ki) for H3 receptors. For example:

- In vitro models : Receptor-transfected HEK293 cells incubated with tritiated H3 ligands (e.g., [³H]-α-methylhistamine).

- Functional assays : cAMP accumulation assays to confirm inverse agonism . Case studies in eBioMedicine demonstrated improved cognitive function in rodent models of Alzheimer’s disease, linking H3 antagonism to enhanced neurotransmitter release .

Q. How can researchers resolve contradictions in reported cytotoxicity data across cancer cell lines?

Discrepancies may arise from cell line specificity or assay conditions. A systematic approach includes:

- Dose-response profiling : Use MTT/WST-1 assays across 72-hour incubations.

- Mechanistic validation : Apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) assays.

- Comparative controls : Benchmark against fluorinated analogs (e.g., 4,4-difluorohexahydro-1H-azepine) to isolate structural effects .

Q. What strategies optimize fluorination efficiency while minimizing side reactions in scaled-up synthesis?

Advanced fluorination techniques include:

- Microwave-assisted synthesis : Reduces reaction time and byproducts.

- Catalyst screening : Palladium on carbon improves regioselectivity in multi-step routes.

- In situ monitoring : FTIR or HPLC tracks intermediate formation, preventing over-fluorination .

Q. How does this compound compare to non-fluorinated azepane derivatives in agrochemical applications?

| Parameter | 4,4-Difluoroazepane HCl | Non-Fluorinated Azepane |

|---|---|---|

| Lipophilicity (LogP) | ~1.2 (enhanced bioavailability) | ~0.5 |

| Stability in Soil | >30 days (fluorine stabilizes) | <15 days |

| Insecticidal Efficacy | 90% mortality (vs. 60% control) | |

| Fluorination improves resistance to environmental degradation and target binding in pest enzymes . |

Methodological Guidance

Q. What analytical techniques characterize the compound’s purity and structural integrity?

- NMR (¹⁹F and ¹H) : Confirms fluorine substitution and ring conformation.

- HPLC-MS : Quantifies purity (>98% for pharmacological studies).

- XRD : Validates crystalline structure and salt form (HCl) .

Q. How can researchers design in vivo studies to evaluate neuropharmacological efficacy?

- Animal models : Transgenic Alzheimer’s mice (e.g., APP/PS1) dosed orally (10–50 mg/kg).

- Endpoints : Morris water maze for cognitive function; microdialysis for neurotransmitter (e.g., acetylcholine) levels.

- PK/PD modeling : Plasma half-life (~2.5 hours) correlates with brain penetration .

Q. What computational tools predict interaction mechanisms between this compound and biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.